3-Methylthienyl-carbonyl-JNJ-7706621

Description

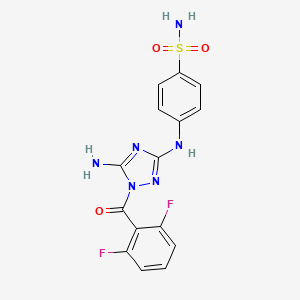

a (1,2,4)triazole-3,5-diamine dual inhibitor of cyclin-dependent kinases and aurora kinases; structure in first source

Propriétés

IUPAC Name |

4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKUVYLMPJIGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416207 | |

| Record name | JNJ-7706621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443797-96-4 | |

| Record name | JNJ-7706621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-7706621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-7706621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 3-Methylthienyl-carbonyl-JNJ-7706621: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthienyl-carbonyl-JNJ-7706621, often referred to as JNJ-7706621, is a potent small molecule inhibitor with a dual mechanism of action targeting key regulators of the cell cycle.[1] This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways. JNJ-7706621 is a cell-permeable triazolylsulfonamido compound that functions as a reversible, ATP-competitive kinase inhibitor. Its primary targets are the cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are critical for cell cycle progression and are often dysregulated in cancer.[1][2]

Core Mechanism: Dual Inhibition of CDKs and Aurora Kinases

JNJ-7706621 exerts its anti-proliferative effects by simultaneously inhibiting two distinct families of serine/threonine kinases that are fundamental to the cell division cycle.[1]

-

Cyclin-Dependent Kinases (CDKs): These enzymes, when complexed with their cyclin regulatory partners, govern the transitions between different phases of the cell cycle.[3] JNJ-7706621 is a pan-CDK inhibitor with the highest potency against CDK1 and CDK2.[4] By inhibiting CDKs, JNJ-7706621 interferes with the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to a halt in cell cycle progression.[1]

-

Aurora Kinases: This family of kinases, particularly Aurora A and Aurora B, plays a crucial role in mitosis, including spindle formation, chromosome segregation, and cytokinesis.[2] Inhibition of Aurora kinases by JNJ-7706621 disrupts these mitotic events, leading to endoreduplication (the replication of the genome without cell division) and apoptosis.[1] A key marker of Aurora kinase inhibition by JNJ-7706621 is the reduction of histone H3 phosphorylation.[1]

This dual inhibition leads to a synergistic anti-tumor effect, causing a delay in G1 phase progression and a robust arrest at the G2-M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1] Notably, the cytotoxic effects of JNJ-7706621 have been observed to be independent of the p53, retinoblastoma, or P-glycoprotein status of the cancer cells.[1][4]

Quantitative Data: In Vitro Kinase and Cellular Proliferation Inhibition

The inhibitory activity of JNJ-7706621 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the key IC50 values.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 9[5][6] |

| CDK2/Cyclin A | 2, 4[7][8] |

| CDK2/Cyclin E | 3[8] |

| Aurora A | 11[5][6][8] |

| Aurora B | 15[6][8] |

| CDK3/Cyclin E | 58[8] |

| CDK4 | 0.11 µM[7] |

| CDK4/Cyclin D1 | 253[8] |

| CDK6/Cyclin D1 | 175[8] |

| GSK-3 | 0.041 µM[7] |

| VEGF-R2 | 154-254, 0.13 µM[5][7][9] |

| FGF-R2 | 154-254, 0.22 µM[5][7][9] |

Table 2: Cellular Proliferation Inhibition (IC50) of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Adenocarcinoma | 112-514, 280[5][6] |

| HCT-116 | Colon Carcinoma | 112-514, 250[5][6] |

| SK-OV-3 | Ovarian Cancer | 112-514, 750[5][7] |

| PC3 | Prostate Adenocarcinoma | 112-514, 120[5][7] |

| DU145 | Prostate Cancer | 112-514[5] |

| A375 | Melanoma | 112-514, 450[5][6] |

| MDA-MB-231 | Breast Cancer | 112-514, 590[5][7] |

| MES-SA | Uterine Sarcoma | 112-514[5] |

| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514[5] |

JNJ-7706621 is several-fold less potent at inhibiting the growth of normal cell types, with IC50 values in the range of 3.67-5.42 μM for cell lines such as MRC-5, HASMC, HUVEC, and HMVEC.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of JNJ-7706621.

In Vitro Kinase Assays

Objective: To determine the concentration of JNJ-7706621 required to inhibit the activity of specific kinases by 50% (IC50).

Protocol for CDK1/Cyclin B Kinase Assay:

-

The CDK1/cyclin B complex is purified from a baculovirus expression system.[5]

-

The enzyme is diluted in a reaction buffer containing 50 mM Tris-HCl (pH 8), 10 mM MgCl2, 0.1 mM Na3VO4, and 1 mM DTT.[9]

-

A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is used.[5][9]

-

The reaction mixture includes 1% DMSO, 0.25 μM peptide substrate, 0.1 μCi per well of 33P-γ-ATP, and 5 μM ATP.[9]

-

Various concentrations of JNJ-7706621 are added to the reaction mixture.

-

The reaction is incubated at 30°C for 1 hour.[9]

-

The reaction is terminated by washing with PBS containing 100 mM EDTA.[9]

-

The amount of 33P incorporated into the substrate is quantified using a scintillation counter.[9]

-

IC50 values are determined by linear regression analysis of the percent inhibition.[5]

Protocol for Aurora Kinase Assay:

-

The assay is performed with 10 μM ATP.[5]

-

A peptide containing a dual repeat of the kemptide phosphorylation motif is used as the substrate.[5]

-

The remainder of the protocol is similar to the CDK1 kinase assay, with the substitution of the specific Aurora kinase enzyme.

Cell Proliferation Assay

Objective: To measure the effect of JNJ-7706621 on the proliferation of cancer cells.

Protocol using 14C-Thymidine Incorporation:

-

Human cancer cells are seeded in 96-well CytoStar tissue culture-treated scintillating microplates at a density of 3-8 x 10^3 cells per well in 100 μL of complete medium.[5][9]

-

The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

-

1 μL of JNJ-7706621 at various concentrations is added to the wells, and the cells are incubated for an additional 24 hours.[9]

-

[Methyl-14C]-thymidine is added to each well (0.2 μCi/well), and the plates are incubated for another 24 hours.[9]

-

The incorporation of 14C-labeled thymidine into newly synthesized DNA is measured using a scintillation counter.

-

The IC50 values are calculated based on the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of JNJ-7706621 on cell cycle distribution.

Protocol:

-

Cancer cells (e.g., HeLa or U937) are treated with JNJ-7706621 (0.5-3 μM) or DMSO as a control for a specified period (e.g., 24 or 48 hours).[5]

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2-M phases of the cell cycle is determined based on the DNA content histograms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by JNJ-7706621 and a typical experimental workflow for its characterization.

Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for characterizing the activity of JNJ-7706621.

Conclusion

This compound is a potent dual inhibitor of cyclin-dependent kinases and Aurora kinases. Its mechanism of action involves the disruption of critical cell cycle checkpoints and mitotic processes, leading to cell cycle arrest, endoreduplication, and apoptosis in a wide range of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. The demonstrated efficacy in preclinical models supports its potential as a therapeutic agent.[1]

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]

JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases

A Technical Overview for Drug Development Professionals

JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2] Its dual-action mechanism offers a compelling strategy for anticancer therapeutics by simultaneously disrupting cell cycle progression and mitotic integrity.[1][3] This technical guide provides a comprehensive overview of the inhibitory profile, experimental methodologies, and cellular effects of JNJ-7706621.

In Vitro Kinase Inhibitory Profile

JNJ-7706621 demonstrates potent, pan-CDK inhibition with particular efficacy against CDK1 and CDK2.[3][4] It is also a powerful inhibitor of both Aurora A and Aurora B kinases.[5][6] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of JNJ-7706621 against a panel of kinases.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

| Target Kinase | IC50 (nM) |

| CDK1/Cyclin B | 9[4][5][6] |

| CDK2/Cyclin A | 4[7] |

| CDK2/Cyclin E | 3[6][7] |

| CDK3/Cyclin E | 58[5][7] |

| CDK4/Cyclin D1 | 253[5][7] |

| CDK6/Cyclin D1 | 175[7] |

Table 2: Aurora Kinase Inhibition

| Target Kinase | IC50 (nM) |

| Aurora A | 11[4][5][6] |

| Aurora B | 15[5][6] |

Table 3: Other Kinase Inhibition

| Target Kinase | IC50 (nM) |

| VEGF-R2 | 154-254[4][5] |

| FGF-R2 | 154-254[4][5] |

| GSK3β | 154-254[4][5] |

JNJ-7706621 exhibits selectivity for CDKs and Aurora kinases over other kinases such as Plk1 and Wee1, against which it shows no activity.[4][6]

Cellular Activity and Antiproliferative Effects

JNJ-7706621 effectively inhibits the proliferation of a wide range of human cancer cell lines, with IC50 values typically falling between 112 and 514 nM.[4][5] This antiproliferative activity is independent of the p53 or retinoblastoma status of the cancer cells.[1][4] Notably, JNJ-7706621 is significantly less potent against normal, non-cancerous cell lines, with IC50 values in the micromolar range (3.67-5.42 µM), suggesting a therapeutic window.[4][5]

Table 4: Antiproliferative Activity in Human Cell Lines

| Cell Line | Cell Type | IC50 (nM) |

| HeLa | Cervical Cancer | 112-514[4] |

| HCT-116 | Colon Cancer | 112-514[4] |

| SK-OV-3 | Ovarian Cancer | 112-514[4] |

| PC3 | Prostate Cancer | 112-514[4] |

| DU145 | Prostate Cancer | 112-514[4] |

| A375 | Melanoma | 112-514[4] |

| MDA-MB-231 | Breast Cancer | 112-514[4] |

| MES-SA | Uterine Sarcoma | 112-514[4] |

| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514[4] |

| MRC-5 | Normal Lung Fibroblast | 3,670-5,420[4] |

| HASMC | Normal Aortic Smooth Muscle | 3,670-5,420[4] |

| HUVEC | Normal Umbilical Vein Endothelial | 3,670-5,420[4] |

| HMVEC | Normal Microvascular Endothelial | 3,670-5,420[4] |

Mechanism of Action and Cellular Consequences

The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 leads to distinct and potent effects on cell cycle progression. At lower concentrations, the compound slows cell growth, while at higher concentrations, it induces cytotoxicity.[2][3]

Key cellular effects include:

-

Delayed G1 Progression and G2-M Arrest: JNJ-7706621 causes a delay in the exit from the G1 phase and a subsequent arrest of cells in the G2-M phase of the cell cycle.[2][4]

-

Inhibition of CDK1 Activity: The compound directly inhibits CDK1 kinase activity within cells, leading to altered phosphorylation status of CDK1 and its downstream substrates like the retinoblastoma protein.[2][3]

-

Endoreduplication: Inhibition of Aurora kinases results in endoreduplication, a process where cells undergo DNA replication without cell division, leading to polyploidy.[2][4]

-

Apoptosis Induction: JNJ-7706621 is capable of activating the apoptotic pathway in cancer cells.[1][4]

-

Inhibition of Histone H3 Phosphorylation: A direct consequence of Aurora kinase inhibition is the reduced phosphorylation of Histone H3.[2][3]

Caption: Dual inhibitory action of JNJ-7706621 on CDK and Aurora kinases.

Experimental Protocols

In Vitro Kinase Assays

CDK1/Cyclin B Kinase Assay:

-

Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B complex, purified from a baculovirus expression system, is used as the enzyme source. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is utilized.[4][5]

-

Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4.[5] The reaction includes the CDK1/Cyclin B enzyme, the biotinylated peptide substrate (0.25 µM), and ATP.[5] The concentration of ATP is typically kept at or near its Km value (e.g., 5 µM or 10 µM).[4][5]

-

Inhibitor Addition: JNJ-7706621 is added to the reaction mixture at various concentrations.

-

Phosphorylation Reaction: The reaction is initiated by the addition of [γ-33P]ATP (0.1 µCi per well) and incubated at 30°C for 1 hour.[5]

-

Termination and Detection: The reaction is stopped by adding a solution containing 100 mM EDTA.[4][5] The phosphorylated biotinylated peptide is captured on streptavidin-coated 96-well scintillating microplates.[4][5]

-

Data Analysis: The amount of incorporated 33P is quantified using a scintillation counter. The percentage of inhibition at each concentration of JNJ-7706621 is calculated, and the IC50 value is determined using linear regression analysis.[4]

Aurora Kinase Assays:

The protocol for Aurora kinase assays is similar to the CDK1 assay, with the primary difference being the specific enzyme (recombinant Aurora A or Aurora B) and a peptide substrate containing a dual repeat of the kemptide phosphorylation motif. The ATP concentration is typically set at 10 µM.[4]

Cell Proliferation Assay

-

Cell Plating: Human cancer or normal cells are trypsinized, counted, and seeded into 96-well CytoStar scintillating microplates at a density of 3,000 to 8,000 cells per well in 100 µL of complete culture medium.[4]

-

Cell Adherence: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]

-

Compound Treatment: JNJ-7706621 is added to the wells at various concentrations (typically in 1 µL volume).[4]

-

Incubation: The cells are incubated with the compound for an additional 24 hours.[4]

-

Measurement of DNA Synthesis: The rate of cell proliferation is determined by measuring the incorporation of [14C]-labelled thymidine into newly synthesized DNA.[4]

-

Data Analysis: The amount of incorporated radioactivity is measured using a scintillation counter, and the IC50 values are calculated based on the dose-response curve.

Caption: Workflow for in vitro kinase and cell proliferation assays.

References

- 1. researchgate.net [researchgate.net]

- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

JNJ-7706621: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

This document provides a comprehensive technical overview of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This guide details the compound's chemical properties, synthesis, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

JNJ-7706621 is a synthetic small molecule inhibitor with a complex heterocyclic structure. Its formal chemical name is 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-[1][2][3]triazol-3-yl]amino]benzenesulfonamide[4]. The molecule is characterized by a central 1,2,4-triazole ring, which is substituted to create a potent and selective kinase inhibitor.

-

Molecular Formula: C₁₅H₁₂F₂N₆O₃S

-

Molecular Weight: 394.36 g/mol

-

CAS Number: 443797-96-4

Synthesis Pathway

The synthesis of JNJ-7706621 and its analogues involves a multi-step process centered on the construction and functionalization of a 1-acyl-1H-[1][2][3]triazole-3,5-diamine core. A series of these compounds, including JNJ-7706621, were first described in the Journal of Medicinal Chemistry[1]. The general synthetic route begins with the formation of a triazole precursor from 4-aminobenzensulfonamide, followed by acylation and subsequent reactions to yield the final compound[3].

Caption: General synthesis pathway for JNJ-7706621.

Quantitative Biological Data

JNJ-7706621 is a potent inhibitor of key cell cycle kinases and demonstrates significant anti-proliferative activity across a range of human cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621

| Target Kinase | IC₅₀ (nM) |

| CDK1/Cyclin B | 9[5][6] |

| CDK2/Cyclin A | 4[2] |

| CDK2/Cyclin E | 3[5][6] |

| Aurora-A | 11[5][6] |

| Aurora-B | 15[5][6] |

| VEGF-R2 | 154 - 254[2] |

| FGF-R2 | 154 - 254[2] |

| GSK3β | 154 - 254[2] |

Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT-116 | Colorectal Carcinoma | 254[1][5][6] |

| HeLa | Cervical Adenocarcinoma | 284[1][5][6] |

| A375 | Melanoma | 447[1][5][6] |

| PC3 | Prostate Adenocarcinoma | 120[2] |

| SK-OV-3 | Ovarian Cancer | 112 - 514[2] |

| DU145 | Prostate Carcinoma | 112 - 514[2] |

| MDA-MB-231 | Breast Adenocarcinoma | 112 - 514[2] |

| MRC-5 | Normal Lung Fibroblast | 3,670 - 5,420[2][4] |

| HUVEC | Normal Endothelial Cells | 3,670 - 5,420[2] |

Note: The compound is approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro[4][6].

Mechanism of Action: Dual Kinase Inhibition

JNJ-7706621 exerts its anti-tumor effects by simultaneously inhibiting two critical families of kinases involved in cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. This dual inhibition leads to a robust cell cycle arrest, primarily at the G2-M phase, and can induce apoptosis[4][6][7]. Inhibition of CDKs disrupts the phosphorylation of key substrates like the retinoblastoma protein (Rb), while inhibition of Aurora kinases interferes with mitotic spindle formation and proper chromosome segregation, often measured by a decrease in Histone H3 phosphorylation[6].

Caption: Mechanism of action of JNJ-7706621.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to characterize JNJ-7706621.

CDK1 Kinase Activity Assay

This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex[2].

-

Enzyme Preparation: Dilute purified CDK1/cyclin B complex in a buffer solution containing 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT[2].

-

Reaction Mixture: In a streptavidin-coated 96-well scintillating microplate, combine the diluted enzyme, 0.25 µM biotinylated histone H1 peptide substrate, 5 µM ATP, 0.1 µCi per well ³³P-γ-ATP, and varying concentrations of JNJ-7706621 (dissolved in 1% DMSO)[2].

-

Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed[2].

-

Termination and Washing: Terminate the reaction by washing the plate with PBS containing 100 mM EDTA[2].

-

Quantification: Measure the incorporation of ³³P into the immobilized peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each JNJ-7706621 concentration and use linear regression analysis to determine the IC₅₀ value[2].

Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This method quantifies the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA[2][7].

Caption: Workflow for the ¹⁴C-Thymidine cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000 to 8,000 cells per well in a 96-well CytoStar scintillating microplate in 100 µL of complete medium[2][7].

-

Initial Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere[2][7].

-

Compound Addition: Add 1 µL of JNJ-7706621 at various concentrations to the wells[2][7].

-

Drug Incubation: Incubate the cells with the compound for an additional 24 hours[2][7].

-

Radiolabeling: Add 20 µL of complete medium containing 0.2 µCi of Methyl ¹⁴C-thymidine to each well[2][7].

-

Labeling Incubation: Incubate the plate for a final 24 hours[2][7].

-

Washing: Discard the plate contents and wash twice with 200 µL of PBS per well. Add a final 200 µL of PBS to each well[2][7].

-

Measurement: Seal the plate and quantify the incorporated ¹⁴C-thymidine using a Packard Top Count scintillation counter[2].

Conclusion

JNJ-7706621 is a well-characterized dual inhibitor of CDK and Aurora kinases with potent anti-proliferative activity against a broad range of cancer cell lines while showing reduced toxicity towards normal cells. Its defined chemical structure, synthesis pathway, and clear mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed protocols provided herein offer a foundation for the continued investigation of this and similar compounds.

References

- 1. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. targetmol.com [targetmol.com]

- 5. Lin, R., Connolly, P.J., Huang, S., et al. (2005) 1-Acyl- 1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors Synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48, 4208-4211.doi10.1021/jm050267e - References - Scientific Research Publishing [scirp.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual-Inhibitory Mechanism of JNJ-7706621: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7706621 is a potent, cell-permeable small molecule that demonstrates significant anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action is characterized by the dual inhibition of two critical families of serine/threonine kinases that govern cell cycle progression: the Cyclin-Dependent Kinases (CDKs) and the Aurora Kinases. This dual-inhibitory action disrupts the cell cycle at multiple checkpoints, leading to cell cycle arrest, endoreduplication, and ultimately, apoptosis in tumor cells. This technical guide provides an in-depth exploration of the core mechanisms of JNJ-7706621, detailing its primary targets, the downstream cellular consequences of its inhibitory action, and the experimental protocols utilized to elucidate its function.

Core Mechanism of Action: Dual Inhibition of CDKs and Aurora Kinases

JNJ-7706621 exerts its anti-neoplastic effects by concurrently targeting key regulators of the cell cycle. It is a potent inhibitor of CDK1 and CDK2, which are essential for the G1/S and G2/M transitions, respectively.[1][2][3] Simultaneously, it inhibits Aurora A and Aurora B kinases, which play crucial roles in mitotic spindle formation and chromosome segregation.[1][2][3] This multi-targeted approach ensures a comprehensive blockade of cell division, proving effective in cancer cells regardless of their p53 or retinoblastoma (Rb) status.[1]

Inhibition of Cyclin-Dependent Kinases (CDKs)

JNJ-7706621 demonstrates high potency against CDK1/cyclin B and CDK2/cyclin E complexes.[3] Inhibition of these kinases leads to a delay in the G1 phase of the cell cycle and a subsequent arrest at the G2/M checkpoint.[1] A key downstream substrate of CDK1 is the retinoblastoma protein (Rb). By inhibiting CDK1, JNJ-7706621 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors, thereby halting the transcription of genes required for S-phase entry.[1]

Inhibition of Aurora Kinases

The compound also potently inhibits Aurora A and Aurora B kinases.[2][3] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome alignment and segregation.[4] A direct consequence of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[1] This disruption of mitotic processes contributes to endoreduplication, a phenomenon where cells undergo DNA replication without cell division, leading to polyploidy and eventual cell death.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against its primary kinase targets and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 9 |

| CDK2/cyclin A | 4 |

| CDK2/cyclin E | 3 |

| Aurora A | 11 |

| Aurora B | 15 |

| FGF-R2 | 226 |

| GSK3β | 254 |

Data sourced from multiple studies.[2][3]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284 |

| HCT116 | Colon Carcinoma | 254 |

| A375 | Melanoma | 447 |

| PC3 | Prostate Adenocarcinoma | 120 |

| SK-OV-3 | Ovarian Cancer | 112-514 |

| DU145 | Prostate Cancer | 112-514 |

| MDA-MB-231 | Breast Cancer | 112-514 |

Data represents a range from multiple studies.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of JNJ-7706621.

In Vitro Kinase Assay

This protocol determines the inhibitory activity of JNJ-7706621 against specific kinases.

Materials:

-

Recombinant human CDK1/Cyclin B or Aurora A/B kinase

-

Biotinylated peptide substrate (e.g., histone H1 peptide for CDK1)

-

³³P-γ-ATP

-

JNJ-7706621

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Streptavidin-coated 96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of JNJ-7706621 in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and JNJ-7706621 dilution to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ³³P-γ-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

-

Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound ³³P-γ-ATP.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC50 value.

Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

JNJ-7706621

-

¹⁴C-Thymidine

-

96-well tissue culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of JNJ-7706621 for 24-48 hours.

-

Add ¹⁴C-Thymidine to each well and incubate for an additional 4-24 hours to allow for incorporation into newly synthesized DNA.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated ¹⁴C-Thymidine.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percent inhibition of proliferation against the JNJ-7706621 concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with JNJ-7706621.

Materials:

-

Cancer cell line of interest

-

JNJ-7706621

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with JNJ-7706621 at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the key signaling pathways affected by JNJ-7706621 and a typical experimental workflow.

Caption: Inhibition of G1/S transition by JNJ-7706621.

Caption: Inhibition of G2/M transition and mitosis by JNJ-7706621.

Caption: Experimental workflow for characterizing JNJ-7706621.

Conclusion

JNJ-7706621 represents a compelling anti-cancer agent due to its dual inhibitory action on both CDK and Aurora kinase families. This multifaceted approach leads to a robust blockade of the cell cycle at multiple points, resulting in potent anti-proliferative effects in a wide array of tumor cell types. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development, facilitating further investigation into this and similar multi-targeted therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-7706621: A Technical Guide on its Effects on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent and novel small molecule inhibitor that targets key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Its dual-inhibitor nature allows it to exert significant anti-proliferative effects across a wide range of cancer cell types, making it a subject of considerable interest in oncology research and drug development.[1][2] This technical guide provides an in-depth overview of the molecular effects of JNJ-7706621, with a focus on its impact on cell cycle progression and the induction of apoptosis. The information is presented through detailed data summaries, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Mechanism of Action

JNJ-7706621 functions as a reversible, ATP-competitive inhibitor of both CDKs and Aurora kinases. By targeting these two distinct families of serine/threonine kinases, JNJ-7706621 disrupts multiple critical phases of the cell cycle, leading to cell growth inhibition and programmed cell death.

Effects on Cell Cycle Progression

Treatment of cancer cells with JNJ-7706621 leads to significant alterations in cell cycle distribution. At lower concentrations, the compound slows the growth of cells, while higher concentrations are cytotoxic.[1] Flow cytometric analysis has consistently shown that JNJ-7706621 induces a delay in the G1 phase and a robust arrest in the G2/M phase of the cell cycle.[1][3] This G2/M arrest is a hallmark of its activity, preventing cells from entering mitosis. Furthermore, inhibition of Aurora kinases by JNJ-7706621 can lead to endoreduplication, a process where cells replicate their DNA without undergoing mitosis, resulting in polyploidy.[1][3] This phenomenon is often associated with mitotic catastrophe and subsequent cell death.[4][5] The effects of JNJ-7706621 on cell cycle progression appear to be independent of the p53 or retinoblastoma (Rb) status of the cancer cells.[1]

Induction of Apoptosis

In addition to its effects on the cell cycle, JNJ-7706621 is a potent inducer of apoptosis.[1][6] The apoptotic response is activated in various human cancer cell lines following treatment with the compound.[7] The induction of apoptosis is a critical component of its anti-tumor activity and contributes to the reduction of colony formation in vitro.[1] The precise apoptotic pathways triggered by JNJ-7706621 are linked to its inhibition of key survival kinases.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 9[2][8] |

| CDK2/cyclin A | 4[2] |

| CDK2/cyclin E | 3[9] |

| CDK3/cyclin E | 58[2] |

| CDK4/cyclin D1 | 253[2] |

| CDK6/cyclin D1 | 175[2] |

| Aurora A | 11[2][8] |

| Aurora B | 15[2][9] |

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 112 - 284[8][9] |

| HCT-116 | Colon Cancer | 112 - 254[8][9] |

| SK-OV-3 | Ovarian Cancer | 112 - 514[8] |

| PC3 | Prostate Cancer | 112 - 514[8] |

| DU145 | Prostate Cancer | 112 - 514[8] |

| A375 | Melanoma | 112 - 514[8] |

| MDA-MB-231 | Breast Cancer | 112 - 514[8] |

| MES-SA | Uterine Sarcoma | 112 - 514[8] |

| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112 - 514[8] |

Table 3: Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| MRC-5 | Normal Lung Fibroblast | 3.67 - 5.42[8] |

| HASMC | Aortic Smooth Muscle | 3.67 - 5.42[8] |

| HUVEC | Umbilical Vein Endothelial | 3.67 - 5.42[8] |

| HMVEC | Dermal Microvascular Endothelial | 3.67 - 5.42[8] |

Signaling Pathways Affected by JNJ-7706621

JNJ-7706621 disrupts key signaling pathways that govern cell cycle progression and survival. A primary downstream effect of its Aurora kinase inhibition is the suppression of histone H3 phosphorylation at Serine 10, a crucial event for chromosome condensation and segregation during mitosis.[1][3] Furthermore, by inhibiting CDK1, JNJ-7706621 alters the phosphorylation status of CDK1 itself and interferes with the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb).[1]

Caption: Signaling pathways inhibited by JNJ-7706621.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Kinase Assay (CDK1)

This protocol outlines the measurement of CDK1 kinase activity inhibition by JNJ-7706621.

-

Enzyme Preparation: Dilute recombinant human CDK1/cyclin B complex in a kinase buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT).[8]

-

Reaction Mixture: In a 96-well plate, combine the diluted enzyme with a biotinylated peptide substrate (containing the histone H1 consensus phosphorylation site) at a concentration of 0.25 µM.[8]

-

Inhibitor Addition: Add varying concentrations of JNJ-7706621 or vehicle control (DMSO) to the wells.[8]

-

Initiation of Reaction: Start the kinase reaction by adding 33P-γ-ATP (0.1 µCi per well) and unlabeled ATP (to a final concentration of 5 µM).[8]

-

Incubation: Incubate the plate at 30°C for 1 hour.[8]

-

Termination: Stop the reaction by washing the plate with PBS containing 100 mM EDTA.[8]

-

Detection: Measure the incorporation of 33P into the immobilized substrate using a scintillation counter.[8]

-

Data Analysis: Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC50 value using linear regression analysis.[8]

Caption: Workflow for the in vitro CDK1 kinase assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with JNJ-7706621 using propidium iodide (PI) staining.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with various concentrations of JNJ-7706621 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).[3]

-

Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[10]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[10]

-

Incubation: Incubate the cells in the staining solution at 37°C for 30 minutes in the dark.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.[10]

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Analysis by Western Blot

This protocol details the detection of apoptosis-related proteins in JNJ-7706621-treated cells.

-

Cell Lysis: After treatment with JNJ-7706621, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved PARP, cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.[11][12]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[11]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[13]

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin.

Caption: Workflow for apoptosis analysis by Western blot.

Conclusion

JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant anti-cancer properties. Its ability to induce G2/M cell cycle arrest, endoreduplication, and apoptosis in a wide range of tumor cell lines highlights its therapeutic potential. This technical guide provides a comprehensive summary of its effects, supported by quantitative data, detailed experimental protocols, and visual diagrams, to aid researchers and drug development professionals in their understanding and further investigation of this promising anti-cancer agent.

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction of polyploidy by histone deacetylase inhibitor: a pathway for antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Preclinical Development of JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases. Its discovery and preclinical development have demonstrated significant anti-proliferative activity across a range of cancer cell lines and in in-vivo tumor models. This document provides a comprehensive technical overview of the initial discovery and development of JNJ-7706621, detailing its mechanism of action, key experimental findings, and the methodologies employed in its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory cyclin subunits. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. Additionally, Aurora kinases play a crucial role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. The simultaneous inhibition of both CDKs and Aurora kinases presents a promising strategy to induce cell cycle arrest and apoptosis in cancer cells. JNJ-7706621 was developed as a dual inhibitor of these key kinase families, demonstrating potent and selective activity against tumor cells.[1]

Mechanism of Action

JNJ-7706621 exerts its anti-cancer effects by inhibiting the enzymatic activity of multiple CDKs and Aurora kinases. By targeting these kinases, JNJ-7706621 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest, and ultimately inducing apoptosis in cancer cells.[1] The dual-targeting nature of JNJ-7706621 is significant as it can overcome potential resistance mechanisms that may arise from the redundancy of cell cycle regulatory pathways.

Signaling Pathways

The primary signaling pathways affected by JNJ-7706621 are the CDK- and Aurora kinase-mediated regulation of the cell cycle. The following diagram illustrates the key intervention points of JNJ-7706621.

Quantitative Data

The potency and selectivity of JNJ-7706621 were determined through a series of in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition

The inhibitory activity of JNJ-7706621 against a panel of purified kinases was assessed. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 9 |

| CDK2/Cyclin A | 4 |

| CDK2/Cyclin E | 3 |

| CDK3/Cyclin E | 58 |

| CDK4/Cyclin D1 | 253 |

| CDK6/Cyclin D1 | 175 |

| Aurora A | 11 |

| Aurora B | 15 |

| VEGF-R2 | 154 |

| FGF-R2 | 254 |

| GSK3β | 254 |

Table 1: In Vitro Inhibitory Activity of JNJ-7706621 against various kinases. [2][3][4]

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of JNJ-7706621 were evaluated in a panel of human cancer cell lines. The IC50 values for cell growth inhibition are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 112 - 284 |

| HCT-116 | Colon Carcinoma | 112 - 254 |

| SK-OV-3 | Ovarian Cancer | 112 - 514 |

| PC3 | Prostate Cancer | 112 - 514 |

| DU145 | Prostate Cancer | 112 - 514 |

| A375 | Melanoma | 447 |

| MDA-MB-231 | Breast Cancer | 112 - 514 |

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines. [2][5]

Experimental Protocols

Detailed methodologies for the key experiments conducted during the initial development of JNJ-7706621 are provided below.

In Vitro Kinase Assay (CDK1/Cyclin B)

This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

Enzyme: Recombinant human CDK1/Cyclin B complex is diluted in kinase buffer.

-

Substrate: A biotinylated peptide substrate derived from Histone H1 is used.

-

ATP: A stock solution of ATP is prepared, spiked with [γ-³³P]ATP.

-

Inhibitor: JNJ-7706621 is serially diluted in DMSO and then in kinase buffer.

-

-

Reaction Setup:

-

In a 96-well plate, combine the kinase, substrate, and inhibitor solutions.

-

Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution containing EDTA.

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated scintillating proximity assay (SPA) plate.

-

Incubate to allow the biotinylated substrate to bind to the plate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of JNJ-7706621 relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of JNJ-7706621 for a specified duration (e.g., 24-48 hours).

-

-

Radiolabeling:

-

Add [¹⁴C]-thymidine to each well and incubate for an additional 4-24 hours.

-

-

Cell Harvesting:

-

Harvest the cells onto a glass fiber filter mat using a cell harvester. This captures the DNA, including the incorporated [¹⁴C]-thymidine.

-

-

Scintillation Counting:

-

Wash the filter mat to remove unincorporated radiolabel.

-

Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of proliferation for each drug concentration compared to the vehicle-treated control.

-

Determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment:

-

Culture cells to approximately 50-60% confluency and treat with JNJ-7706621 or vehicle control for the desired time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Western Blot for Histone H3 Phosphorylation

This technique is used to detect the inhibition of Aurora B kinase activity, which is responsible for phosphorylating Histone H3 at Serine 10 during mitosis.

Protocol:

-

Protein Extraction:

-

Treat cells with JNJ-7706621.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

A loading control, such as total Histone H3 or β-actin, should be used to normalize the results.

-

Human Tumor Xenograft Model

In vivo efficacy of JNJ-7706621 was evaluated in immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., A375 melanoma cells) into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer JNJ-7706621 or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral administration) according to a defined dosing schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly throughout the study.

-

The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.

-

Conclusion

The initial discovery and preclinical development of JNJ-7706621 have established it as a potent dual inhibitor of CDKs and Aurora kinases with significant anti-tumor activity. The comprehensive in vitro and in vivo studies have elucidated its mechanism of action, demonstrating its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of JNJ-7706621 and other novel cell cycle inhibitors. The promising preclinical data for JNJ-7706621 supported its advancement into further development as a potential cancer therapeutic.

References

JNJ-7706621 CAS number and chemical properties

An In-depth Technical Guide to JNJ-7706621

JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] This compound has been a subject of significant interest in cancer research due to its ability to modulate cell cycle progression and induce apoptosis in various tumor cell lines.[1][2] It selectively blocks the proliferation of tumor cells while being considerably less effective against normal human cells.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to JNJ-7706621.

Chemical and Physical Properties

JNJ-7706621 is chemically known as 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide.[2][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 443797-96-4 | [3][4][5] |

| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [3][4] |

| Molecular Weight | 394.36 g/mol | [3][6] |

| IUPAC Name | 4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide | [3] |

| Appearance | White to off-white solid | [5] |

| SMILES | O=S(C1=CC=C(NC2=NN(C(C3=C(F)C=CC=C3F)=O)C(N)=N2)C=C1)(N)=O | [3][5] |

| Solubility | DMSO: 20 mg/mL; DMF: 30 mg/mL; Ethanol: 20 mg/mL | [4] |

Biological Activity and Inhibitory Profile

JNJ-7706621 is a pan-CDK inhibitor with primary activity against CDK1 and CDK2. It also potently inhibits Aurora kinases A and B.[6] The compound has demonstrated broad anti-proliferative activity against a panel of human cancer cell lines with IC₅₀ values typically ranging from 112 to 514 nM.[4][6] In contrast, its inhibitory effect on normal cell lines is significantly lower, with IC₅₀ values in the micromolar range (3.67 to 5.42 µM).[6]

| Target | IC₅₀ (nM) | Source |

| CDK1 | 9 | [5][6] |

| CDK2 | 3 | [5] |

| Aurora-A | 11 | [5][6] |

| Aurora-B | 15 | [5] |

| VEGF-R2 | 154-254 | [6] |

| FGF-R2 | 154-254 | [6] |

| GSK3β | 154-254 | [6] |

Mechanism of Action

JNJ-7706621 exerts its biological effects by targeting key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it interferes with cell cycle progression at the G1/S and G2/M transitions.[1] At low concentrations, the compound slows cell growth, while at higher concentrations, it induces cytotoxicity.[1][7]

The inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis.[1] This dual inhibition of both CDKs and Aurora kinases results in a robust cellular response, including a delay in G1 progression, a G2-M phase arrest, induction of endoreduplication (repeated rounds of DNA synthesis without cell division), and ultimately, apoptosis.[1][6] The apoptotic response has been observed to be independent of the status of p53 or retinoblastoma (Rb) proteins.[1] More recently, JNJ-7706621 has also been reported to bind to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2), suggesting a potentially novel mechanism of JAK inhibition.[8]

Experimental Protocols

Detailed methodologies for key experiments involving JNJ-7706621 are described below.

CDK1 Kinase Activity Assay

This assay measures the ability of JNJ-7706621 to inhibit the kinase activity of the CDK1/Cyclin B complex.

-

Enzyme and Substrate Preparation : Recombinant human CDK1/cyclin B complex is purified from a baculovirus expression system. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is used.[6]

-

Reaction Setup : The kinase reaction is performed in 96-well streptavidin-coated scintillating microplates. The reaction mixture contains the CDK1/Cyclin B complex, the biotinylated peptide substrate, and varying concentrations of JNJ-7706621.

-

Initiation and Incubation : The reaction is initiated by the addition of ³³P-γ-ATP. The plates are incubated to allow for the phosphorylation of the substrate.[6]

-

Termination and Measurement : The reaction is stopped by washing the plates with a solution of PBS containing 100 mM EDTA. The amount of ³³P incorporated into the immobilized substrate is quantified using a scintillation counter.[6]

-

Data Analysis : The percent inhibition of kinase activity at each JNJ-7706621 concentration is calculated relative to a vehicle control. IC₅₀ values are determined using linear regression analysis.[6]

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This method assesses the anti-proliferative effects of JNJ-7706621 by measuring DNA synthesis.

-

Cell Plating : Cancer cells (e.g., HeLa, HCT-116) are trypsinized, counted, and seeded into 96-well CytoStar scintillating microplates at a density of 3-8 × 10³ cells per well.[6][9]

-

Compound Treatment : Cells are treated with various concentrations of JNJ-7706621.

-

Radiolabeling : Methyl-¹⁴C-thymidine (0.2 µCi/well) is added to each well.[9]

-

Incubation : The plates are incubated for 24 hours at 37°C to allow for the incorporation of the radiolabeled thymidine into newly synthesized DNA.[6][9]

-

Washing and Measurement : The plate contents are discarded, and the wells are washed twice with PBS. The bottom of the plate is sealed, and the amount of incorporated ¹⁴C-thymidine is quantified using a Packard Top Count scintillation counter.[9]

-

Data Analysis : The results are used to calculate the concentration of JNJ-7706621 that inhibits cell proliferation by 50% (IC₅₀).

Colony Formation Assay

This assay evaluates the long-term effect of JNJ-7706621 on the ability of single cells to proliferate and form colonies.

-

Cell Plating : HeLa cells are plated at various densities in 90-mm petri dishes.[10]

-

Compound Exposure : The cells are exposed to different concentrations of JNJ-7706621 (e.g., 0-3 µM) for 48 hours.[10][11]

-

Recovery : After the 48-hour treatment, the drug-containing medium is removed, cells are washed with PBS, and fresh, drug-free medium is added.[10][11]

-

Incubation : The plates are incubated for an additional 7 days to allow for colony growth.[10][11]

-

Staining and Counting : Cells are fixed with 95% ethanol and stained with 0.5% crystal violet. Colonies containing more than 50 cells are manually counted.[10]

In Vivo Efficacy

The anti-tumor activity of JNJ-7706621 has been demonstrated in preclinical animal models. In a human tumor xenograft model using A375 melanoma cells in immunodeficient mice, administration of JNJ-7706621 led to significant tumor regression.[3][9] Dosing regimens of 100 mg/kg or 125 mg/kg administered intraperitoneally have shown efficacy.[7][9] Studies have indicated a direct correlation between the total cumulative dose and the observed anti-tumor effect, regardless of the specific intermittent dosing schedule used.[7]

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]

- 10. abmole.com [abmole.com]

- 11. researchgate.net [researchgate.net]

JNJ-7706621: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent, small molecule, dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, critical regulators of the cell cycle.[1][2] Its ability to target both of these kinase families has positioned it as a compound of interest in oncology research, with the potential to overcome resistance mechanisms associated with inhibitors that target a single pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of JNJ-7706621, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Pharmacodynamics

The pharmacodynamic profile of JNJ-7706621 is characterized by its potent inhibition of key cell cycle kinases, leading to cell cycle arrest, apoptosis, and antitumor activity in preclinical models.

Mechanism of Action

JNJ-7706621 exerts its anti-proliferative effects by targeting two key families of serine/threonine kinases that govern cell cycle progression:

-

Cyclin-Dependent Kinases (CDKs): JNJ-7706621 is a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[3] By inhibiting CDK1/cyclin B and CDK2/cyclin E complexes, it blocks the transition from G1 to S phase and from G2 to M phase of the cell cycle.[1][2]

-

Aurora Kinases: The compound also potently inhibits Aurora A and Aurora B kinases, which are essential for mitotic spindle formation, chromosome segregation, and cytokinesis.[2][3]

This dual inhibition leads to a multifaceted disruption of the cell division process.

In Vitro Activity

JNJ-7706621 has demonstrated potent inhibitory activity against a panel of kinases and has shown significant anti-proliferative effects across a broad range of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Target Kinase | IC50 (nM) |

| CDK1/Cyclin B | 9[3] |

| CDK2/Cyclin A | 4[3] |

| Aurora A | 11[3] |

| Aurora B | 15[3] |

Table 2: In Vitro Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284[4] |

| HCT116 | Colon Carcinoma | 254[4] |

| A375 | Melanoma | 447[4] |

| PC-3 | Prostate Cancer | 112-514 |

| DU145 | Prostate Cancer | 112-514 |

| SK-OV-3 | Ovarian Cancer | 112-514 |

| MDA-MB-231 | Breast Cancer | 112-514 |

| MES-SA | Uterine Sarcoma | 112-514 |

Note: A range is provided for some cell lines as reported in the literature.[3]

Cellular Effects

Treatment of cancer cells with JNJ-7706621 results in distinct and measurable effects on cell cycle progression and survival.

-

Cell Cycle Arrest: At lower concentrations, JNJ-7706621 induces a delay in progression through the G1 phase and a subsequent arrest at the G2-M transition.[1][2]

-

Endoreduplication: Inhibition of Aurora B kinase by JNJ-7706621 can lead to a failure of cytokinesis, resulting in cells with a DNA content greater than 4N, a phenomenon known as endoreduplication.[1][2]

-

Apoptosis: At higher concentrations, JNJ-7706621 induces cytotoxicity and apoptosis.[1][2]

In Vivo Antitumor Activity

JNJ-7706621 has demonstrated significant antitumor activity in human tumor xenograft models. Intermittent dosing schedules have been shown to be effective in controlling tumor growth.[1][2]

Table 3: In Vivo Antitumor Activity of JNJ-7706621 in a Human Tumor Xenograft Model

| Animal Model | Tumor Type | Dosing Schedule | Route of Administration | Outcome |

| Nude Mice | Human Melanoma (A375) | 100 or 125 mg/kg, various intermittent schedules[5] | Intraperitoneal (i.p.) | Significant tumor growth inhibition |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for JNJ-7706621, such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability in preclinical species, are not extensively reported in publicly available literature. The primary focus of published studies has been on the pharmacodynamic effects and in vivo efficacy. However, the in vivo studies indicate that the compound is administered intraperitoneally as a nanocrystal suspension, suggesting that this formulation is necessary to achieve therapeutic exposures.[5] The lack of oral administration data in these studies may imply challenges with oral bioavailability.

Experimental Protocols

CDK1 Kinase Assay

This assay measures the ability of JNJ-7706621 to inhibit the enzymatic activity of the CDK1/cyclin B complex.

References

- 1. Efficacy and pharmacokinetic/pharmacodynamic evaluation of the Aurora kinase A inhibitor MLN8237 against preclinical models of pediatric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

JNJ-7706621 Cell-Based Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, crucial regulators of cell cycle progression.[1][2][3][4] By dually targeting these kinase families, JNJ-7706621 effectively disrupts cell cycle checkpoints, leading to an arrest in the G2/M phase, and can induce apoptosis in rapidly dividing cancer cells.[1][2] These characteristics make it a compound of significant interest in oncology research. This document provides detailed protocols for assessing the anti-proliferative effects of JNJ-7706621 in a cell-based setting, guidance on data interpretation, and a summary of its activity across various cell lines.

Mechanism of Action: Dual Inhibition of CDK and Aurora Kinases

JNJ-7706621 exerts its anti-proliferative effects by inhibiting key enzymes that govern the cell cycle. It shows potent inhibition of CDK1 and CDK2, which are essential for the G1/S and G2/M transitions.[3][4][5][6] Additionally, it inhibits Aurora A and Aurora B kinases, which play critical roles in centrosome maturation, spindle assembly, and cytokinesis.[7] The simultaneous inhibition of these pathways leads to a robust cell cycle arrest and can trigger programmed cell death.[1][2][7]

Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The anti-proliferative activity of JNJ-7706621 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 112 - 284 |

| HCT-116 | Colon Carcinoma | 254 |

| A375 | Melanoma | 447 |

| PC3 | Prostate Cancer | 120 |

| DU145 | Prostate Cancer | 112 - 514 |

| MDA-MB-231 | Breast Cancer | 112 - 514 |

| SK-OV-3 | Ovarian Cancer | 112 - 514 |

Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and the metabolic activity of the cells.[5][6][8][9]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of JNJ-7706621 on cultured cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, HCT-116)

-

JNJ-7706621

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Workflow for assessing cell proliferation using the MTT assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend them in complete culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 3,000-8,000 cells per well.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of JNJ-7706621 in DMSO.

-

Perform serial dilutions of the JNJ-7706621 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value accurately.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of JNJ-7706621. Include vehicle control wells (medium with the same concentration of DMSO used for the highest JNJ-7706621 concentration).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Mix gently with a multichannel pipette to ensure complete solubilization of the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, until the formazan crystals are completely dissolved.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each JNJ-7706621 concentration relative to the vehicle-treated control cells (which represents 100% viability).

-

Plot the percentage of cell viability against the logarithm of the JNJ-7706621 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, an online IC50 calculator).

-

Alternative Proliferation Assays

While the MTT assay is robust and cost-effective, other methods can also be employed to measure cell proliferation:

-